molecular formula C25H23N3O5 B5161086 4-ethoxy-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide

4-ethoxy-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide

Cat. No. B5161086
M. Wt: 445.5 g/mol
InChI Key: SDNBEHNUZMVYEK-UHFFFAOYSA-N
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Description

4-ethoxy-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known as EIBO-4 and is a member of the benzoxazole family.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes that are involved in the growth and survival of cancer cells. The compound also modulates the immune system and reduces inflammation.
Biochemical and Physiological Effects:
4-ethoxy-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide has been shown to have several biochemical and physiological effects. The compound inhibits the growth of cancer cells, reduces inflammation, and modulates the immune system. The compound has also been shown to have neuroprotective effects and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-ethoxy-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide is its potential therapeutic applications. The compound has shown promising results in the treatment of various diseases, making it an attractive target for further research. However, the compound has some limitations for lab experiments. The synthesis method is complex and requires specialized equipment and expertise. The compound is also expensive to produce, limiting its availability for research.

Future Directions

There are several future directions for research on 4-ethoxy-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide. One direction is to further explore the mechanism of action of the compound. Understanding how the compound works at the molecular level could lead to the development of more effective therapies. Another direction is to investigate the potential use of the compound in combination with other drugs. Combining the compound with other drugs could enhance its therapeutic effects and reduce side effects. Finally, future research could focus on developing more efficient and cost-effective synthesis methods for the compound. This would make the compound more widely available for research and potentially lead to the development of new therapies.

Synthesis Methods

The synthesis of 4-ethoxy-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide involves the reaction of 4-amino-N-(4-fluorophenyl)benzamide with 5-isopropyl-2-amino-1,3-benzoxazole in the presence of acetic acid. The resulting intermediate is then reacted with 3-nitrobenzoyl chloride to yield the final product. The synthesis method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

4-ethoxy-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide has been extensively studied for its potential therapeutic applications. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.

properties

IUPAC Name

4-ethoxy-3-nitro-N-[4-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5/c1-4-32-23-12-8-18(14-21(23)28(30)31)24(29)26-19-9-5-16(6-10-19)25-27-20-13-17(15(2)3)7-11-22(20)33-25/h5-15H,4H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNBEHNUZMVYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)C(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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